N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring, a methoxyphenyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable aryl halide and a palladium catalyst.
Attachment of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions, often using cyanide salts.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or ester.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation Products: Phenolic derivatives and quinones.
Reduction Products: Amines and other reduced functional groups.
Substitution Products: Various substituted pyrazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.
Material Science: It may be incorporated into polymers or other materials to impart specific properties.
Biology and Medicine:
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It can be used in studies to understand its effects on cellular processes and pathways.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-(1-cyano-3-methylbutyl)-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1-cyano-3-methylbutyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Contains a chloro group instead of a methoxy group.
Uniqueness:
Methoxy Group: The presence of the methoxy group in N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can influence its electronic properties and reactivity, making it unique compared to its analogs.
Bioactivity: The specific combination of functional groups in this compound may result in unique bioactive properties, making it a valuable molecule for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(2)10-13(11-18)19-17(22)16-8-9-21(20-16)14-4-6-15(23-3)7-5-14/h4-9,12-13H,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNKYDPEPWGEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=NN(C=C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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